![molecular formula C21H15IN2OS B5102655 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B5102655.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that has been used in scientific research to investigate various cellular pathways. This compound has shown potential in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide has been used in scientific research to investigate various cellular pathways. It has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell growth and proliferation. This compound has also been investigated for its potential in the treatment of cancer, as EGFR is often overexpressed in cancer cells.
Mechanism of Action
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, which prevents the kinase from phosphorylating downstream targets. This inhibition of EGFR signaling can lead to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide has been shown to have antiproliferative effects on cancer cells in vitro and in vivo. It has also been investigated for its potential in the treatment of inflammatory diseases, as EGFR signaling is involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to investigate the role of EGFR signaling in various cellular pathways. However, one limitation of this compound is its potential for off-target effects, as it may inhibit other kinases that are structurally similar to EGFR.
Future Directions
There are several future directions for the use of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide in scientific research. One area of interest is the investigation of its potential in combination therapy with other anticancer agents. Another potential future direction is the development of more potent and selective EGFR inhibitors based on the structure of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide. Additionally, further studies are needed to investigate the potential of this compound in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide involves several steps. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-methylphenol and 2-mercaptobenzothiazole to yield the final product.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-11-15(21-24-18-7-2-3-8-19(18)26-21)9-10-17(13)23-20(25)14-5-4-6-16(22)12-14/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSJZRAEQQDLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.